molecular formula C19H21N5O3 B2355494 N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-64-2

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2355494
CAS No.: 1207027-64-2
M. Wt: 367.409
InChI Key: RATRKNFZJZEZTH-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

A study on the synthesis of functionalized amino acid derivatives highlighted their potential in designing new anticancer agents. These compounds showed promising in vitro cytotoxicity against human cancer cell lines, indicating their utility in cancer research and therapy development (Kumar et al., 2009).

Material Science Applications

Research on hyperbranched aromatic polyimides via polyamic acid methyl ester precursors has shown the synthesis of an AB2 type monomer starting from 3,5-dimethoxyphenol. This approach facilitated the preparation of hyperbranched aromatic polyimides soluble in various organic solvents, highlighting their potential in the development of new materials (Yamanaka et al., 2000).

Organic Synthesis Applications

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds was developed to overcome the limitations posed by the Dimroth rearrangement. This protocol, based on ruthenium-catalyzed cycloaddition, enables the preparation of protected versions of this triazole amino acid, useful for the synthesis of peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-dimethoxyaniline with 3,4-dimethylphenyl isocyanate to form the corresponding urea derivative. This is followed by the reaction of the urea derivative with sodium azide and copper sulfate to form the triazole ring. Finally, the carboxamide group is introduced by the reaction of the triazole intermediate with chloroacetyl chloride and sodium hydroxide.", "Starting Materials": ["3,5-dimethoxyaniline", "3,4-dimethylphenyl isocyanate", "sodium azide", "copper sulfate", "chloroacetyl chloride", "sodium hydroxide"], "Reaction": ["Step 1: Reaction of 3,5-dimethoxyaniline with 3,4-dimethylphenyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding urea derivative.", "Step 2: Reaction of the urea derivative with sodium azide and copper sulfate in the presence of a suitable solvent to form the triazole ring.", "Step 3: Introduction of the carboxamide group by the reaction of the triazole intermediate with chloroacetyl chloride and sodium hydroxide in the presence of a suitable solvent." ] }

CAS No.

1207027-64-2

Molecular Formula

C19H21N5O3

Molecular Weight

367.409

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-11-5-6-13(7-12(11)2)20-18-17(22-24-23-18)19(25)21-14-8-15(26-3)10-16(9-14)27-4/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24)

InChI Key

RATRKNFZJZEZTH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC(=C3)OC)OC)C

solubility

not available

Origin of Product

United States

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